3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid 3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1415719-70-8
VCID: VC2839662
InChI: InChI=1S/C14H13NO4/c1-14(2)9-10(14)12(17)15(11(9)16)8-5-3-4-7(6-8)13(18)19/h3-6,9-10H,1-2H3,(H,18,19)
SMILES: CC1(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O)C
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol

3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid

CAS No.: 1415719-70-8

Cat. No.: VC2839662

Molecular Formula: C14H13NO4

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid - 1415719-70-8

Specification

CAS No. 1415719-70-8
Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
IUPAC Name 3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)benzoic acid
Standard InChI InChI=1S/C14H13NO4/c1-14(2)9-10(14)12(17)15(11(9)16)8-5-3-4-7(6-8)13(18)19/h3-6,9-10H,1-2H3,(H,18,19)
Standard InChI Key GZHUFBQLZMZFFG-UHFFFAOYSA-N
SMILES CC1(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O)C
Canonical SMILES CC1(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O)C

Introduction

Structural Framework and Comparison

3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid contains several key structural features: an azabicyclo[3.1.0]hexane core with 6,6-dimethyl substitution, 2,4-dioxo functionalities, and a benzoic acid moiety attached at the 3-position of the azabicyclic system. This structure differs from the related compounds found in the search results (6,6-Dimethyl-3-azabicyclo[3.1.0]hexane and its hydrochloride salt) primarily through the presence of the dioxo groups and the benzoic acid substituent.

The incorporation of these additional functional groups would significantly alter the compound's physicochemical properties, reactivity profile, and potential biological activity compared to the simpler azabicyclic scaffolds described in the search results.

Related Azabicyclic Compounds

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane represents a simpler structural analog sharing the core azabicyclic framework with the compound of interest. According to PubChem data, this compound has a molecular formula of C7H13N and a molecular weight of 111.18 g/mol . It features a bicyclic structure combining a cyclopropane ring fused to a pyrrolidine ring containing a nitrogen atom at the 3-position, with two methyl groups at the 6-position.

The compound can be identified through several chemical identifiers including:

  • IUPAC Name: 6,6-dimethyl-3-azabicyclo[3.1.0]hexane

  • InChI: InChI=1S/C7H13N/c1-7(2)5-3-8-4-6(5)7/h5-6,8H,3-4H2,1-2H3

  • InChIKey: BGOMFPZIMJCRDV-UHFFFAOYSA-N

  • SMILES: CC1(C2C1CNC2)C

The compound is notably listed as a "Boceprevir Key Intermediate" among its synonyms, suggesting its importance in pharmaceutical synthesis pathways .

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride

The hydrochloride salt of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (CAS: 943516-55-0) has a molecular formula of C7H14ClN . Salt formation typically enhances certain physicochemical properties such as solubility or stability compared to the free base. The formation of the hydrochloride salt involves protonation of the nitrogen atom in the azabicyclic system, altering the electronic distribution and hydrogen-bonding capabilities of the molecule.

Chemical and Physical Properties

Comparative Analysis of Properties

Table 1: Comparative Properties of Azabicyclic Compounds

Property6,6-Dimethyl-3-azabicyclo[3.1.0]hexane6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloridePredicted for 3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid
Molecular FormulaC7H13NC7H14ClNC14H15NO4 (predicted)
Molecular Weight111.18 g/mol 147.65 g/mol (calculated)261.28 g/mol (predicted)
CAS Number943516-54-9 943516-55-0 Not available in search results
Structural FeaturesBicyclic amine with nitrogen at 3-positionSalt form of bicyclic amineBicyclic structure with dioxo groups and benzoic acid substituent
Functional GroupsSecondary amineProtonated secondary amineAmide, carboxylic acid, ketone
Water SolubilityNot specified in search resultsExpected to be higher than free baseExpected to be moderate due to carboxylic acid group
Chemical ReactivityBasic nitrogen can participate in nucleophilic reactionsReduced nucleophilicity of protonated nitrogenComplex reactivity profile with multiple functional groups

Synthetic Approaches

Patented Synthetic Methods

The search results include a patent (WO2007075790A1) describing processes for the preparation of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane compounds and their enantiomeric salts . This patent, filed in 2006, suggests considerable industrial interest in these azabicyclic scaffolds. While the patent focuses on the simpler azabicyclic compounds rather than the specific target molecule, the synthetic methodologies described may provide valuable insights for developing approaches to more complex derivatives.

Key Synthetic Considerations

According to the patent information, the synthetic approaches involve:

  • Use of methanol as a primary solvent system

  • Utilization of methyl tert-butyl ether in certain reaction steps

  • Incorporation of tartaric acid, likely for resolution of enantiomers

  • Precipitation techniques for isolation of desired products

  • Methodologies designed for manufacturing scale production

For synthesizing the more complex 3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid, additional synthetic steps would be required to introduce the dioxo functionalities and attach the benzoic acid moiety. These would likely involve selective oxidation reactions and coupling procedures with appropriate benzoic acid derivatives.

Structure-Activity Relationships

Pharmacological Relevance

The designation of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane as a "Boceprevir Key Intermediate" in the PubChem database suggests its importance in the synthesis of Boceprevir, a hepatitis C virus (HCV) NS3/4A protease inhibitor that has been used in the treatment of chronic hepatitis C infection . This connection highlights the potential medicinal chemistry relevance of compounds containing the azabicyclo[3.1.0]hexane scaffold.

Predicted Activity Profile

The target compound 3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid, with its additional functional groups, would be expected to display a distinct biological activity profile compared to the simpler analogs. The presence of:

  • The carboxylic acid group could enhance binding to protein targets through hydrogen bonding and ionic interactions

  • The dioxo functionalities might serve as hydrogen bond acceptors in ligand-receptor interactions

  • The rigid bicyclic core would provide a defined three-dimensional orientation of the functional groups, potentially enhancing selectivity for specific biological targets

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